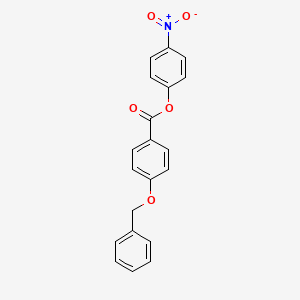

4-nitrophenyl 4-(benzyloxy)benzoate

Description

Contextualization of Nitrophenyl Esters in Organic Chemistry Research

Nitrophenyl esters, particularly p-nitrophenyl esters, are widely recognized in organic chemistry for their utility as activated esters. This activation facilitates the cleavage of the ester bond, making them excellent acylating agents. This property is extensively exploited in various synthetic procedures. For instance, 4-nitrophenyl benzoate (B1203000) serves as a valuable intermediate in the creation of more complex organic molecules, including those with pharmaceutical or agrochemical relevance. chemimpex.com

Furthermore, nitrophenyl esters are instrumental in the study of enzyme kinetics, often employed as substrates for esterases and lipases. chemimpex.comnih.gov The release of the colored p-nitrophenolate ion upon hydrolysis provides a convenient spectrophotometric handle to monitor enzyme activity. In more recent research, 4-nitrophenyl esters have emerged as important synthons for the radiolabeling of biomolecules for Positron Emission Tomography (PET), offering a rapid, one-step method for preparing these crucial imaging agents. nih.govrsc.org

Significance of Benzyloxy Substituents in Molecular Design

The benzyloxy group, a benzyl (B1604629) group linked to a parent molecule through an oxygen atom, is a common feature in the design of complex organic molecules. It is frequently employed as a protecting group for alcohols and carboxylic acids during multi-step syntheses. wikipedia.org Its stability under various reaction conditions and the relative ease of its removal make it a valuable tool for chemists.

Overview of Research Trajectories for Complex Aromatic Esters

The field of complex aromatic ester research is characterized by several key trajectories. One major area of focus is the development of novel catalytic methods for their synthesis and transformation. acs.orgnih.gov This includes the "ester dance reaction," an innovative catalytic process that allows for the migration of an ester group around an aromatic ring, opening up new avenues for creating diverse aromatic esters from readily available starting materials. waseda.jp

Another significant research direction involves the application of aromatic esters in materials science. Derivatives of aromatic esters are being investigated for their potential in creating new liquid crystals for display technologies and sensors. nih.govtubitak.gov.tr Furthermore, the use of aromatic esters as building blocks for polymers continues to be an active area of research. chemimpex.com The ability to fine-tune the properties of these materials by modifying the structure of the aromatic ester is a powerful tool for materials scientists.

Interactive Data Table: Properties of 4-nitrophenyl 4-(benzyloxy)benzoate

| Property | Value |

| Molecular Formula | C20H15NO5 |

| Molecular Weight | 361.34 g/mol |

| Appearance | Solid |

| Melting Point | 142 - 144 °C |

Note: The data in this table is based on publicly available information and may vary. fishersci.com

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5/c22-20(26-19-12-8-17(9-13-19)21(23)24)16-6-10-18(11-7-16)25-14-15-4-2-1-3-5-15/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOJCULGTAXEQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches

Nitrophenyl Group Introduction Strategies

The introduction of the 4-nitrophenyl group in the target molecule is achieved through the esterification of 4-(benzyloxy)benzoic acid with 4-nitrophenol (B140041). This strategy is generally preferred over the nitration of a pre-existing phenyl benzoate (B1203000) structure due to potential side reactions and challenges in controlling regioselectivity during nitration.

The most common and direct method for installing the 4-nitrophenyl moiety is through esterification. This can be accomplished via several well-established protocols:

DCC/DMAP Coupling: A widely used method for esterification at room temperature involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. In this reaction, DCC activates the carboxylic acid group of 4-(benzyloxy)benzoic acid, making it susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol. DMAP acts as an acyl transfer catalyst, enhancing the reaction rate. The reaction is typically carried out in an anhydrous aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). A key advantage of this method is its mild reaction conditions.

Acid Chloride Formation Followed by Esterification: An alternative two-step approach involves the conversion of 4-(benzyloxy)benzoic acid to its more reactive acid chloride derivative, 4-(benzyloxy)benzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with 4-nitrophenol in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. This method is often high-yielding but requires careful handling of the moisture-sensitive acid chloride intermediate.

Use of Other Coupling Agents: Besides DCC, other coupling agents can be employed for the direct esterification of the carboxylic acid and phenol (B47542). These include reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which is similar to DCC but produces a water-soluble urea byproduct that can be easier to remove during workup.

The choice of strategy often depends on the scale of the reaction, the desired purity of the final product, and the availability and handling considerations of the reagents.

While direct nitration of a precursor ester is not the primary route for synthesizing 4-nitrophenyl 4-(benzyloxy)benzoate, understanding nitration methods for aromatic systems is crucial in organic synthesis. These methods are generally employed to introduce a nitro group onto an aromatic ring.

Aromatic nitration is a classic example of an electrophilic aromatic substitution reaction. byjus.commasterorganicchemistry.com The active electrophile is the nitronium ion (NO₂⁺), which is typically generated from concentrated nitric acid and a strong acid catalyst, usually concentrated sulfuric acid. byjus.commasterorganicchemistry.comwikipedia.org This mixture is often referred to as "mixed acid". wikipedia.org The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

The regioselectivity of aromatic nitration is heavily influenced by the substituents already present on the aromatic ring. wikipedia.org Electron-donating groups direct the incoming nitro group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. wikipedia.org

Alternative nitrating agents have also been developed to achieve nitration under milder or different conditions. These include:

Dinitrogen pentoxide (N₂O₅): This is an effective and eco-friendlier nitrating agent that can be used in organic solvents. nih.gov

Nitroguanidine and Ethylene Glycol Dinitrate (EGDN): These have been used for acid-catalyzed nitration of aromatic substrates, proceeding rapidly and in high yields. uri.edu

Ipso Nitration: This is a substitution reaction where a substituent other than hydrogen, such as a chloro or triflate group, is replaced by a nitro group. byjus.comwikipedia.org

The conditions for nitration, including temperature and the ratio of acids, must be carefully controlled to avoid over-nitration or the formation of unwanted byproducts. byjus.com

Table 1: Comparison of Nitration Methods for Aromatic Systems

| Nitrating Agent/Method | Typical Conditions | Advantages | Disadvantages |

| Mixed Acid (HNO₃/H₂SO₄) | Concentrated acids, often at controlled temperatures | Well-established, cost-effective for many substrates | Harsh acidic conditions, formation of acidic waste, potential for over-nitration |

| Dinitrogen Pentoxide (N₂O₅) | Organic solvents | Milder conditions, can be more selective, reduces acidic waste nih.gov | Reagent preparation and handling can be more complex |

| Nitroguanidine/EGDN | Sulfuric acid catalyst | Rapid reactions, high yields uri.edu | Requires specific reagents |

| Ipso Nitration | Varies (e.g., sodium nitrite, palladium catalyst) | Allows for nitration at a position already substituted | Substrate-specific, may require specialized catalysts byjus.comwikipedia.org |

Purification and Isolation Techniques for Research Scale

Following the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. For research-scale preparations, the following techniques are commonly employed:

Workup: The initial step after the reaction is complete is the workup procedure. This typically involves quenching the reaction (e.g., by adding water or a dilute acid/base), followed by extraction of the product into an organic solvent. The organic layer is then washed with aqueous solutions (e.g., water, brine) to remove water-soluble impurities. For instance, if a DCC/DMAP coupling was used, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. nih.gov

Column Chromatography: This is a powerful technique for separating the desired product from impurities based on their differential adsorption to a stationary phase (commonly silica gel). nih.gov A suitable solvent system (eluent) is chosen to move the components down the column at different rates. The progress of the separation is often monitored by Thin Layer Chromatography (TLC). nih.gov Fractions containing the pure product are collected and the solvent is evaporated.

Recrystallization: This is a purification technique for solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities in the solution. The choice of solvent is critical for successful recrystallization. The resulting crystals are then collected by filtration and dried.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Table 2: Common Purification Techniques for this compound

| Technique | Purpose | Key Considerations |

| Aqueous Workup/Extraction | Removal of water-soluble reagents and byproducts | Choice of appropriate organic and aqueous phases. |

| Filtration | Removal of insoluble byproducts (e.g., dicyclohexylurea) | Selection of an appropriate filter medium. |

| Column Chromatography | Separation of the product from closely related impurities nih.gov | Selection of the correct stationary phase (e.g., silica gel) and eluent system. |

| Recrystallization | Final purification to obtain a crystalline solid | Finding a suitable solvent or solvent mixture. |

Elucidation of Reaction Mechanisms and Kinetic Profiles

Investigations into Hydrolytic Pathways of Aromatic Esters

Hydrolysis of esters, including aromatic esters like 4-nitrophenyl 4-(benzyloxy)benzoate, can be prompted by acid, base, or enzymes, each following a distinct mechanistic route. wikipedia.orgucalgary.ca These reactions are fundamental in organic chemistry and have been extensively studied to understand the behavior of ester-containing compounds. ucalgary.ca The hydrolysis of an ester results in the formation of a carboxylic acid and an alcohol. wikipedia.orglibretexts.org

The acid-catalyzed hydrolysis of esters is a reversible process that is essentially the reverse of Fischer esterification. wikipedia.orgchemistrysteps.com The reaction requires a catalytic amount of a strong acid, such as sulfuric or hydrochloric acid, and an excess of water to shift the equilibrium towards the products: the corresponding carboxylic acid and alcohol. wikipedia.orgchemistrysteps.comchemguide.co.uk

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). chemguide.co.ukyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now activated carbonyl carbon. youtube.compearson.com This leads to the formation of a tetrahedral intermediate. ucalgary.ca

Proton Transfer : A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group. This step can be facilitated by other water molecules in the solution. chemguide.co.uk

Elimination of the Leaving Group : The tetrahedral intermediate collapses, and the alcohol moiety (in this case, 4-nitrophenol) is eliminated as a leaving group. youtube.com The departure of the leaving group is assisted by the reformation of the carbonyl double bond.

Deprotonation : The final step involves the deprotonation of the newly formed carboxylic acid's carbonyl group, regenerating the acid catalyst (H₃O⁺). chemguide.co.ukyoutube.com

For esters with a tertiary alkyl group, an alternative SN1-type mechanism can occur after the initial protonation of the carbonyl group, leading to the formation of a stable tertiary carbocation. chemistrysteps.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.orgmasterorganicchemistry.comstudysmarter.co.uk The term "saponification" originates from the process of soap making, which involves the hydrolysis of fats (triglycerides) into fatty acid salts (soap) and glycerol. ucalgary.calibretexts.org

The mechanism of saponification involves the following steps:

Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comalgoreducation.com This results in the formation of a tetrahedral intermediate. masterorganicchemistry.comjk-sci.com

Elimination of the Alkoxide Leaving Group : The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group (in this case, the 4-nitrophenoxide ion). masterorganicchemistry.comjk-sci.com

Acid-Base Reaction : A rapid and essentially irreversible acid-base reaction occurs between the newly formed carboxylic acid and the alkoxide ion. The carboxylic acid (a stronger acid) donates a proton to the alkoxide (a stronger base), forming a carboxylate salt and an alcohol. masterorganicchemistry.com This final deprotonation step drives the reaction to completion, making it irreversible under basic conditions. masterorganicchemistry.com

The rate of base-catalyzed hydrolysis can be monitored spectrophotometrically by observing the formation of the p-nitrophenoxide ion. researchgate.netacs.orged.gov Studies have shown that the reactivity of esters in saponification is influenced by the solvent composition, with the rate increasing significantly in mixtures of dimethyl sulfoxide (B87167) (DMSO) and water compared to water alone. scholaris.ca

Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of esters with high specificity and efficiency under mild conditions. semanticscholar.orgnih.gov These biocatalysts are often part of the α/β-hydrolase superfamily and utilize a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues, in their active site. semanticscholar.orgnih.gov

The general mechanism for serine hydrolase-catalyzed ester hydrolysis involves:

Acylation (Formation of Acyl-Enzyme Intermediate) : The serine residue in the catalytic triad, activated by the nearby histidine and aspartate/glutamate, acts as a nucleophile and attacks the carbonyl carbon of the ester substrate. semanticscholar.org This leads to the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site. The intermediate then collapses, releasing the alcohol portion of the ester (4-nitrophenol) and forming a covalent acyl-enzyme intermediate. nih.gov

Deacylation (Hydrolysis of the Intermediate) : A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which subsequently collapses to release the carboxylic acid product and regenerate the free enzyme.

The kinetics of enzymatic hydrolysis of 4-nitrophenyl esters can be readily followed by monitoring the release of the brightly colored 4-nitrophenolate (B89219) anion spectrophotometrically. semanticscholar.orgresearchgate.net Studies on the enzymatic hydrolysis of a series of para-substituted 4-nitrophenyl benzoate (B1203000) esters have utilized Hammett plots to investigate the electronic effects of substituents on the reaction rate, providing insights into the transition state structure. semanticscholar.orgnih.gov For some enzymes, a build-up of negative charge in the transition state has been observed, consistent with a general base mechanism. nih.gov The rate of enzymatic hydrolysis can be influenced by the specific enzyme, the substrate structure, and the reaction conditions. semanticscholar.orgresearchgate.net

Transesterification Reaction Mechanistic Insights

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.orgyoutube.com This reaction can be catalyzed by either acids or bases, or facilitated by enzymes. wikipedia.org

In both acid- and base-catalyzed transesterification, the central mechanistic event is the nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. wikipedia.orgtaylorandfrancis.comwikipedia.org

Acid-Catalyzed Transesterification : The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid catalyst. masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by an alcohol molecule, which acts as the nucleophile. masterorganicchemistry.com The subsequent attack forms a tetrahedral intermediate. masterorganicchemistry.com

Base-Catalyzed Transesterification : Under basic conditions, the alcohol is deprotonated by a base to form a more nucleophilic alkoxide ion. masterorganicchemistry.com This alkoxide then attacks the carbonyl carbon of the ester, directly forming the tetrahedral intermediate. masterorganicchemistry.com

The fate of the tetrahedral intermediate determines the outcome of the reaction. It can either revert to the starting materials or proceed to form the transesterified product. wikipedia.org The departure of the original alkoxy group as a leaving group is a crucial step. taylorandfrancis.com

In the context of this compound, the 4-nitrophenoxide is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting negative charge through resonance. This property facilitates both hydrolysis and transesterification reactions.

Kinetic studies on the transesterification of substituted 4-nitrophenyl benzoates have been conducted to understand the influence of substituents on the reaction rate and to elucidate the mechanism. researchgate.net The rate-determining step in these reactions can vary depending on the specific conditions and the nature of the reactants. For many ester reactions, the formation of the tetrahedral intermediate is the rate-determining step. However, in some cases, the breakdown of this intermediate can be rate-limiting. semanticscholar.org

The stability of the leaving group is a significant factor; good leaving groups, such as sulfonate esters (tosylates, mesylates, triflates), are very stable anions and depart readily. pearson.comlibretexts.orgyoutube.com While not a sulfonate, the 4-nitrophenoxide leaving group in the title compound is also relatively stable, contributing to the reactivity of the ester.

Application of Linear Free Energy Relationships (LFERs)

Linear Free Energy Relationships (LFERs) are powerful tools in physical organic chemistry used to correlate reaction rates and equilibrium constants for a series of related reactions. By systematically varying substituents on a reactant molecule, LFERs can elucidate the electronic and steric effects on the reaction mechanism.

Hammett Analysis for Electronic Substituent Effects

The Hammett equation is a widely used LFER that quantifies the influence of meta- and para-substituents on the reactivity of the side chain of a benzene (B151609) derivative. libretexts.org It provides a quantitative measure of how electronic changes in one part of a molecule affect the rate or equilibrium of a reaction at a remote site. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ (rho) is the reaction constant that is characteristic of the reaction and its conditions.

In the context of 4-nitrophenyl benzoate derivatives, Hammett analysis has been employed to understand the electronic effects on their hydrolysis. semanticscholar.orgresearchgate.netemerginginvestigators.org For instance, in the biocatalytic hydrolysis of para-substituted 4-nitrophenyl benzoate esters, Hammett plots have revealed downward concavity, suggesting a change in the rate-determining step of the reaction. semanticscholar.org This indicates that the relationship between the electronic properties of the substituent and the reaction rate is not straightforward and can be influenced by the specific enzymatic environment. semanticscholar.org

The reaction constant, ρ, provides valuable information about the transition state of the reaction. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge. For example, in the hydrolysis of 4-nitrophenyl benzoate esters catalyzed by lipase (B570770), a ρ value of -0.158 was observed, while for trypsin, the ρ value was -0.470. semanticscholar.org This suggests that trypsin is more sensitive to the inductive effects of the substituents in stabilizing the tetrahedral intermediate formed during hydrolysis. semanticscholar.org

| Enzyme | ρ (rho) Value | Reference |

|---|---|---|

| Lipase | -0.158 | semanticscholar.org |

| Trypsin | -0.470 | semanticscholar.org |

Taft Steric Parameter Correlations in Reaction Kinetics

While the Hammett equation primarily accounts for electronic effects, the Taft equation extends this analysis to include steric effects, which are particularly important for ortho-substituted and aliphatic compounds. libretexts.org The Taft equation separates the polar, steric, and resonance effects of a substituent. Although specific studies applying Taft steric parameter correlations directly to the kinetics of this compound were not found in the provided search results, the principles are broadly applicable to ester hydrolysis. The steric hindrance caused by bulky substituents near the reaction center can significantly influence the rate of reaction by impeding the approach of the nucleophile.

Kinetic Studies and Rate Constant Determination

Kinetic studies are essential for determining the rate of a reaction and understanding the factors that influence it. For reactions involving 4-nitrophenyl esters, the release of the 4-nitrophenolate ion, which is yellow and has a strong absorbance at around 413-425 nm, provides a convenient spectroscopic handle to monitor the progress of the reaction. semanticscholar.orgresearchgate.netresearchgate.netnih.gov

Pseudo-First-Order Kinetic Analysis

In many kinetic studies of ester hydrolysis or aminolysis, the concentration of one reactant (e.g., water or amine) is kept in large excess compared to the ester. nih.gov Under these conditions, the concentration of the excess reactant remains effectively constant throughout the reaction, and the reaction follows pseudo-first-order kinetics. The observed rate constant (k_obs) can be determined by monitoring the change in absorbance of the product over time. nih.gov

For the aminolysis of S-4-nitrophenyl 4-X-substituted thiobenzoates with secondary alicyclic amines, pseudo-first-order rate constants were obtained under excess amine conditions. nih.gov Plots of k_obs versus the amine concentration were linear, allowing for the determination of the second-order rate constant (k_N) from the slope. nih.gov

Influence of Catalysts and Solvent Systems on Reaction Rates

Catalysts and the solvent system can profoundly impact reaction rates. In the context of 4-nitrophenyl benzoate reactions, both biocatalysts (enzymes) and chemical catalysts have been investigated. Enzymes like trypsin and lipase have been shown to catalyze the hydrolysis of 4-nitrophenyl benzoate esters, with their efficiency being dependent on the electronic properties of the substituents. semanticscholar.orgresearchgate.net

The solvent also plays a critical role. For instance, the aminolysis of O-4-nitrophenyl thionobenzoate was found to be significantly slower in acetonitrile (B52724) (MeCN) than in water, despite the amines being more basic in MeCN. nih.gov This highlights the importance of the solvent in stabilizing the transition state. The addition of organic cosolvents like DMSO to aqueous solutions can remove the rate-lowering effects of aggregation and coiling in the hydrolysis of p-nitrophenyl alkanoates. researchgate.net In the transesterification of substituted 4-nitrophenyl benzoates with 4-chlorophenol, the reaction was carried out in dimethylformamide in the presence of potassium carbonate as a catalyst. pleiades.online

Activation Energy and Thermodynamic Parameters of Reactions

The activation energy (Ea) and other thermodynamic parameters such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) provide deeper insights into the reaction mechanism and the nature of the transition state. These parameters can be determined by studying the effect of temperature on the reaction rate.

For the transesterification of substituted 4-nitrophenyl benzoates, an enthalpy-entropy compensation effect was observed across the entire series of benzoates. pleiades.online For those with electron-accepting substituents, an isokinetic relationship was found with an isokinetic temperature of 382 K. pleiades.online In the alkaline hydrolysis of certain phenyl sulfates, activation parameters were determined, providing further mechanistic details. researchgate.net While specific values for this compound were not explicitly detailed in the search results, the methodologies are directly applicable.

| Compound | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | Reference |

|---|---|---|---|

| 4-chloro-3-nitrophenyl phenyl sulfate | 88.0 ± 0.1 | -37 ± 1 | researchgate.net |

| 4-nitrophenyl phenyl sulfate | 84.83 ± 0.06 | -50.2 ± 0.5 | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful tool for elucidating the precise arrangement of atoms within a crystalline solid. This technique offers unparalleled insight into the molecular geometry, packing, and intermolecular interactions that govern the solid-state architecture of 4-nitrophenyl 4-(benzyloxy)benzoate and its derivatives.

Single-Crystal X-ray Diffraction Analysis of the Compound and its Derivatives

Single-crystal X-ray diffraction studies on compounds structurally related to this compound reveal key architectural features. For instance, in a derivative, 2-(4-nitrophenyl)-2-oxoethyl benzoate (B1203000), the two aromatic rings are nearly coplanar, inclined to each other by a mere 3.09 (5)°. nih.govdoaj.org The nitro group, in this case, lies almost in the plane of the phenyl ring. nih.gov In another related molecule, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the dihedral angle between the cyanonaphthalene ring system and the phenyl benzoate aromatic ring is 40.70 (10)°, while the angle with the benzyloxy fragment is 87.51 (11)°. nih.gov The phenyl benzoate and benzyloxy fragments themselves are twisted with a dihedral angle of 72.30 (13)°. nih.gov

Crystal packing is often dictated by a network of hydrogen bonds. In the crystal structure of 2-(4-nitrophenyl)-2-oxoethyl benzoate, molecules form inversion dimers through a pair of C—H⋯O hydrogen bonds, creating an R2(16) ring motif. nih.govresearchgate.net These dimers are further linked by another pair of C—H⋯O hydrogen bonds, resulting in ribbons with R4(26) ring motifs. nih.govresearchgate.net These ribbons are then connected by offset π–π interactions, with centroid–centroid distances ranging from 3.6754 (6) to 3.7519 (6) Å, forming layers. nih.govresearchgate.net Similarly, in 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, weak C—H⋯O interactions lead to the formation of chains, which are further stabilized by C—H⋯π and π–π stacking interactions with centroid-to-centroid distances of 3.9698 (15) and 3.8568 (15) Å. nih.gov

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis provides a visual and quantitative method for exploring intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of significant intermolecular contact. For 2-(4-nitrophenyl)-2-oxoethyl benzoate, dark red spots on the dnorm map highlight the importance of C—H⋯O interactions in the molecular packing. nih.gov

The shape-index and curvedness plots derived from Hirshfeld analysis provide further insights. For 2-(4-nitrophenyl)-2-oxoethyl benzoate, the shape-index surface indicates that both sides of the molecule are involved in similar contacts with neighboring molecules, and the curvedness plot shows flat regions characteristic of planar stacking. nih.govresearchgate.net

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state is determined by a combination of intramolecular and intermolecular forces. Torsion angles are key parameters in describing this conformation. In 2-(4-nitrophenyl)-2-oxoethyl benzoate, the torsion angle τ1 (C11—C10—C9—O3) of 9.60 (16)° indicates near coplanarity between the phenyl ring and the adjacent carbonyl groups. nih.gov The antiperiplanar conformation between the two carbonyl groups is confirmed by a τ2 (C7—C8—O1—C9) value of 174.08 (9)°. nih.gov Steric hindrance influences the τ3 (O2—C7—C8—O1) torsion angle, which adopts a +synperiplanar conformation with a value of 1.88 (15)°. nih.gov

In 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the torsion angle associated with the phenyl benzoate group is -173.7 (2)°, and for the benzyloxy group, it is -174.8 (2)°, both indicating an anti-conformation. nih.gov In contrast, a study on 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid revealed that both syn and anti conformations can exist, with the anti orientation being more stable according to DFT calculations. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.

Multi-Nuclear NMR (¹H, ¹³C, 2D-NMR) for Connectivity and Structural Assignment

For example, the ¹H NMR spectrum of the related liquid crystal 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate in CDCl₃ shows characteristic signals for the aromatic protons, the benzylic protons (OCH₂Bn) at 5.15 ppm, and the alkoxy chain protons. nih.gov Similarly, ¹H NMR data for various substituted p-nitrophenyl benzoates provide insights into the expected chemical shifts and coupling constants. rsc.orgrsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectra of substituted benzoic acids and their derivatives show distinct signals for the carbonyl carbon and the aromatic carbons, which are sensitive to the nature and position of substituents. rsc.orgresearchgate.net

Advanced NMR Techniques for Stereochemical and Dynamic Studies

Advanced NMR techniques can provide further insights into the stereochemistry and dynamic processes of the molecule. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of protons, which can help in assigning the stereochemistry and conformation in solution.

Furthermore, variable temperature NMR studies can be employed to investigate dynamic processes such as conformational changes or restricted rotation around single bonds. These studies can provide information on the energy barriers associated with these processes. While no specific advanced NMR studies on this compound were found in the search results, these techniques represent powerful tools for a more in-depth structural and dynamic analysis of the molecule.

Chemical Shift Prediction and Correlation with Computational Models

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation. For this compound, these models provide theoretical values that can be correlated with experimental data to confirm its molecular structure.

Computational approaches, particularly those employing Density Functional Theory (DFT), are widely used. The Gauge-Including Atomic Orbital (GIAO) method is a common DFT-based approach for calculating NMR chemical shifts. nih.gov Furthermore, the development of machine learning (ML) models has significantly accelerated the prediction process while maintaining high accuracy. nih.govchemrxiv.org These models are trained on large databases of known structures and their DFT-calculated chemical shifts, enabling rapid and reliable predictions for new molecules. nih.gov For complex molecular solids, such models can predict ¹H chemical shifts with a root-mean-squared error (RMSE) of less than 0.5 ppm compared to experimental values. nih.gov

In the context of this compound, computational models would predict the ¹H and ¹³C chemical shifts for each unique atomic environment. The predicted shifts for the aromatic protons on the nitrophenyl and benzyloxybenzoate rings, as well as the methylene (B1212753) protons of the benzyl (B1604629) group, can be compared with experimentally obtained spectra to validate the structure. For instance, ¹H NMR data for similar p-nitrophenyl esters show distinct signals for the aromatic protons, which are influenced by the electron-withdrawing nitro group and the ester functionality. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound based on Computational Models and Analogous Compounds

| Proton Environment | Predicted δ (ppm) | Influencing Factors |

|---|---|---|

| Protons on Nitrophenyl Ring | 8.3 - 7.4 | Strong deshielding by the electron-withdrawing NO₂ group and the ester oxygen. |

| Protons on Benzyloxy Ring | 7.5 - 6.9 | Shielding/deshielding effects of the ether oxygen and the ester carbonyl. |

| Protons on Benzyl Ring | 7.4 - 7.3 | Standard aromatic proton range. |

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound. These vibrations are specific to the functional groups present in the molecule and their local environment.

Characteristic Group Frequencies and Band Assignments

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to its key functional groups. By analyzing the spectra of analogous compounds, the characteristic frequencies can be assigned. researchgate.netesisresearch.org

The most prominent bands are associated with the nitro (NO₂), ester (C=O), and ether (C-O-C) groups. The nitro group typically displays strong symmetric and asymmetric stretching vibrations. researchgate.netesisresearch.org The ester carbonyl (C=O) stretch is a very strong and sharp absorption, while the C-O stretches of the ester and ether linkages also give rise to characteristic bands. researchgate.net

Table 2: Characteristic FT-IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source Reference |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1535 - 1520 | researchgate.netesisresearch.org |

| Nitro (NO₂) | Symmetric Stretch | 1350 - 1340 | researchgate.netesisresearch.orgesisresearch.org |

| Ester (C=O) | Carbonyl Stretch | 1760 - 1750 | researchgate.net |

| Ester (C-O) | Asymmetric Stretch | 1240 - 1190 | researchgate.netesisresearch.org |

| Ether (Ar-O-CH₂) | Asymmetric C-O-C Stretch | 1250 - 1230 | esisresearch.org |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | General |

Spectroscopic Signatures of Molecular Interactions and Conformational Changes

The vibrational frequencies observed in FT-IR and Raman spectra are sensitive to the molecule's conformation and intermolecular interactions, such as π-π stacking. Changes in the molecular environment can lead to shifts in peak positions and changes in band intensities.

For instance, charge transfer interactions through a π-conjugated system can be observed by the simultaneous activation of certain modes in both IR and Raman spectra. esisresearch.org The formation of intermolecular associations, such as dimers, can be supported by the appearance of new or shifted bands in the vibrational spectra. researchgate.netconicet.gov.ar In this compound, π-π interactions between the aromatic rings could influence the C=C stretching and out-of-plane bending vibrations. Any conformational changes that alter the planarity or orientation of the aromatic rings relative to the ester group would likely result in observable shifts in the C=O and C-O stretching frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the chromophores of this compound. It is also an invaluable tool for monitoring the kinetics of reactions involving this compound, particularly hydrolysis. nih.gov

Electronic Absorption Characteristics and Chromophore Analysis

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its constituent chromophores: the 4-nitrophenyl group and the 4-(benzyloxy)benzoate group. The primary electronic transitions observed are π→π* and n→π* transitions. rsc.org

Spectrophotometric Monitoring of Reaction Progress

UV-Vis spectrophotometry is a highly effective method for monitoring the kinetics of reactions involving 4-nitrophenyl esters, such as their hydrolysis. The hydrolysis of this compound yields 4-(benzyloxy)benzoic acid and 4-nitrophenol (B140041).

Under basic conditions, the 4-nitrophenol product is deprotonated to form the 4-nitrophenolate (B89219) ion, which is a bright yellow species with a strong, characteristic absorbance maximum around 400-413 nm. semanticscholar.orgresearchgate.net The starting ester, this compound, has negligible absorbance at this wavelength. semanticscholar.org This distinct spectral difference allows the reaction progress to be monitored by measuring the increase in absorbance at ~400 nm over time. rsc.orgsemanticscholar.orgnih.gov By recording successive UV-Vis spectra, one can observe the decrease in the reactant peak and the simultaneous increase in the product peak, enabling the determination of reaction rates and kinetic parameters. semanticscholar.orgnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-nitrophenol |

| 4-nitrophenyl-4'-nitrobenzoate |

| 4-(benzyloxy)benzoic acid |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data with a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Search

The first step in any DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like 4-nitrophenyl 4-(benzyloxy)benzoate, which contains several rotatable single bonds, a conformational search is crucial to identify the global minimum energy structure among many possible conformers. This process involves systematically or stochastically exploring the potential energy surface of the molecule.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.36 Å | |

| O-C (ether) | ~1.38 Å | |

| C-N (nitro) | ~1.48 Å | |

| Bond Angle | O=C-O | ~123° |

| C-O-C (ester) | ~117° | |

| O-N-O | ~124° | |

| Dihedral Angle | Phenyl-COO-Phenyl | Variable |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic esters. Precise values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. biomedres.us A smaller HOMO-LUMO gap generally implies higher reactivity. biomedres.usnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxybenzoate moiety, while the LUMO would be concentrated on the electron-deficient nitrophenyl group due to the strong electron-withdrawing nature of the nitro group. This distribution of frontier orbitals suggests that the molecule is susceptible to nucleophilic attack at the nitrophenyl ring and electrophilic attack at the benzyloxybenzoate ring.

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

Note: These energy values are illustrative. The actual values depend on the level of theory and basis set used in the DFT calculations. For comparison, a DFT study on a similar nitro-containing compound, 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- researchgate.netsemanticscholar.orgdiazino[4,5-d]pyrimidine-2,7-dione, revealed a HOMO-LUMO gap of 4.0 eV. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group, making these sites susceptible to electrophilic attack. Conversely, positive potential regions would likely be located around the hydrogen atoms and the carbon atom of the carbonyl group, indicating sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This provides a molecular-level understanding of how chemical transformations occur.

Elucidation of Reaction Mechanisms at the Molecular Level

For this compound, a key reaction of interest is its hydrolysis or aminolysis, which involves the cleavage of the ester bond. Computational modeling can be used to explore different possible mechanisms, such as a concerted or a stepwise pathway involving a tetrahedral intermediate. Kinetic studies on similar compounds, like 4-chloro-2-nitrophenyl benzoates, have shown that the reaction mechanism can be influenced by the nature of the nucleophile and substituents. koreascience.kr DFT calculations can help to distinguish between these pathways by locating the corresponding transition states and intermediates on the potential energy surface. For instance, in the hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters, a tetrahedral intermediate is formed following a nucleophilic attack. semanticscholar.org

Energy Barrier Calculations and Kinetic Parameter Predictions

Once the transition state for a reaction has been identified, its energy relative to the reactants can be calculated. This energy difference is the activation energy barrier (Ea), a critical factor in determining the reaction rate. A lower activation energy corresponds to a faster reaction.

Spectroscopic Property Simulations

Computational simulations are instrumental in predicting and interpreting the spectroscopic signatures of "this compound".

Density Functional Theory (DFT) calculations are commonly employed to predict the vibrational and magnetic resonance spectra of molecules. For "this compound", DFT methods can be used to compute the harmonic vibrational frequencies and intensities of both Infrared (IR) and Raman spectra. These theoretical spectra, when compared with experimental data, aid in the definitive assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching vibrations of the nitro group (NO2), the carbonyl group (C=O) of the ester, and the aromatic C-H bonds can be identified. researchgate.net

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) spectra, including ¹H and ¹³C chemical shifts, can be achieved through computational modeling. researchgate.net These calculations help in assigning the observed resonances in experimental NMR spectra to specific nuclei within the molecular structure, confirming the connectivity and chemical environment of the atoms.

Table 1: Predicted Spectroscopic Data for "this compound" (Illustrative)

| Spectroscopic Technique | Predicted Peak/Chemical Shift | Assignment |

| IR | ~1740 cm⁻¹ | C=O stretch (ester) |

| IR | ~1525 cm⁻¹, ~1345 cm⁻¹ | Asymmetric & Symmetric NO₂ stretch |

| Raman | ~1600 cm⁻¹ | Aromatic C=C stretch |

| ¹H NMR | ~8.3 ppm | Protons ortho to NO₂ group |

| ¹³C NMR | ~164 ppm | Carbonyl carbon (ester) |

| ¹³C NMR | ~145 ppm | Carbon attached to NO₂ group |

Note: The values in this table are illustrative and would be refined based on specific computational methods and basis sets used.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic transitions and excited-state properties of molecules. researchgate.net By applying TD-DFT, it is possible to simulate the Ultraviolet-Visible (UV-Vis) absorption spectrum of "this compound". This involves calculating the energies of electronic excitations from the ground state to various excited states.

The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. unar.ac.id These theoretical predictions can be compared with experimental UV-Vis spectra to understand the nature of the electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the aromatic rings and the nitro and carbonyl functional groups. Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the charge transfer characteristics of the molecule upon photoexcitation. researchgate.net

Investigation of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the supramolecular assembly and crystal packing of "this compound".

The Quantum Theory of Atoms in Molecules (QTAIM) allows for the analysis of the electron density topology to identify and characterize chemical bonds and non-covalent interactions. researchgate.net By locating bond critical points (BCPs) and analyzing their properties, such as the electron density (ρ) and the Laplacian of the electron density (∇²ρ), the nature and strength of interactions can be determined.

The Noncovalent Interaction (NCI) index is a visualization tool that helps in identifying and characterizing non-covalent interactions in three-dimensional space. chemtools.orgwikipedia.org It is based on the relationship between the electron density and the reduced density gradient. researchgate.netnih.gov NCI plots generate isosurfaces that are colored to distinguish between different types of interactions:

Hydrogen bonds: Typically appear as strong, attractive interactions.

Van der Waals interactions: Characterized by weaker, more diffuse interactions.

Steric clashes: Indicated by repulsive interactions. chemtools.orgwikipedia.org

For "this compound", NCI analysis can reveal the presence of C-H···O hydrogen bonds, π-π stacking interactions between the aromatic rings, and other van der Waals forces that govern the crystal packing. researchgate.net

Energy framework analysis provides a visual representation of the strength and topology of intermolecular interactions within the crystal lattice. This method calculates the interaction energies between pairs of molecules and depicts them as cylinders connecting the centers of mass, with the thickness of the cylinders proportional to the interaction strength. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. ajchem-a.comresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational dynamics, flexibility, and intermolecular interactions of "this compound" in different environments, such as in solution or in the solid state.

These simulations can reveal how the molecule rotates and flexes over time, and how it interacts with neighboring molecules. Analysis of the trajectories from MD simulations can provide information on radial distribution functions, which describe the probability of finding a particle at a certain distance from another, and can help in understanding the local structure and ordering in condensed phases.

Conformational Dynamics in Solution Phase

The flexibility of the ester and ether linkages in "this compound" allows for a range of possible three-dimensional arrangements, or conformations. The interplay of steric and electronic effects governs the relative energies of these conformations and the barriers to rotation around the single bonds. In the solution phase, the molecule is not static but rather exists as a dynamic ensemble of interconverting conformers.

Computational methods such as molecular dynamics (MD) simulations can be employed to model the conformational dynamics of "this compound" in various solvents. These simulations would track the positions of all atoms over time, providing insights into the preferred conformations and the rates of transition between them. Key dihedral angles, such as those around the ester and ether bonds, would be monitored to characterize the conformational landscape.

For instance, a hypothetical study might reveal the following potential low-energy conformations and the barriers between them in a non-polar solvent like hexane:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Transition State Energy (kcal/mol) |

| Anti | 0.0 | C-O-C-C ≈ 180 | 5.2 |

| Gauche | 1.5 | C-O-C-C ≈ 60 | - |

Solvent Effects on Molecular Structure and Reactivity

The nature of the solvent can significantly influence the molecular structure and, consequently, the reactivity of "this compound". Solvents can interact with the solute through various mechanisms, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces. The polar nitro group and the ester functionality are particularly susceptible to interactions with polar solvents.

Quantum mechanical calculations, often within the framework of density functional theory (DFT), can be used to investigate solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can approximate the bulk solvent's influence on the solute's electronic structure and geometry. Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions.

A theoretical investigation might yield the following data on the calculated dipole moment in various solvents:

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Hexane | 1.88 | 3.5 |

| Dichloromethane (B109758) | 8.93 | 4.8 |

| Dimethyl Sulfoxide (B87167) | 46.7 | 5.9 |

Such computational studies are invaluable for understanding the fundamental chemical physics of "this compound" and for predicting its behavior in different chemical environments, which is crucial for its potential applications in materials science or synthetic chemistry.

Exploration of Structure Reactivity Relationships

Impact of Substituent Electronic Effects on Reactivity

The electronic character of substituents on the benzoate (B1203000) ring plays a pivotal role in determining the reactivity of the ester. The 4-(benzyloxy) group, in particular, modifies the electron density at the acyl carbon, influencing the rate of nucleophilic attack.

The Hammett equation, log(k/k₀) = σρ, is a powerful tool for quantifying the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.org In this equation, k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant that depends on the electronic nature of the substituent, and ρ (rho) is the reaction constant, which indicates the sensitivity of a reaction to substituent effects. wikipedia.orgutexas.edu

For reactions involving 4-nitrophenyl benzoates, a positive ρ value is typically observed, signifying that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. wikipedia.org This is because electron-withdrawing substituents increase the partial positive charge (electrophilicity) of the acyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups reduce this electrophilicity, slowing the reaction. semanticscholar.org

| Substituent (X) | Hammett Sigma Constant (σₚ) | Electronic Effect |

|---|---|---|

| -NO₂ | 0.78 | Strongly Electron-Withdrawing |

| -CN | 0.66 | Strongly Electron-Withdrawing |

| -Cl | 0.23 | Weakly Electron-Withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -OCH₃ | -0.27 | Strongly Electron-Donating |

| -OCH₂C₆H₅ (Benzyloxy) | -0.11 (approx.) | Weakly Electron-Donating |

This table presents representative Hammett sigma constants to illustrate the electronic effects of various substituents. The value for the benzyloxy group is an approximation based on related alkoxy groups.

Kinetic studies on the aminolysis of series of 4-nitrophenyl X-substituted benzoates have shown that Hammett plots can sometimes be nonlinear. nih.gov However, the application of the Yukawa-Tsuno equation, which accounts for the resonance demand of the reaction, often results in excellent linear correlations. nih.govkoreascience.kr This indicates that resonance interactions between the substituent and the reaction center are significant. For a reaction like the alkaline hydrolysis of ethyl benzoates, a reaction constant (ρ) of +2.498 has been reported, indicating high sensitivity to substituent effects. wikipedia.org

The reactivity of the acyl carbon in 4-nitrophenyl 4-(benzyloxy)benzoate is modulated by two primary electronic mechanisms:

Inductive Effect: The oxygen atom in the benzyloxy group is more electronegative than carbon and exerts an electron-withdrawing inductive effect (–I effect). This effect withdraws electron density from the benzene ring and, subsequently, from the carbonyl group through the sigma bonds, which tends to increase the electrophilicity of the acyl carbon. libretexts.org

Resonance Effect: The lone pair of electrons on the oxygen atom of the benzyloxy group can be delocalized into the π-system of the benzene ring (+R effect). libretexts.orglibretexts.org This electron donation via resonance counteracts the inductive effect. The delocalization increases electron density in the ring, particularly at the ortho and para positions, and can extend to the carbonyl group, thereby reducing the electrophilicity of the acyl carbon.

Steric Hindrance Effects on Reaction Rates and Selectivity

Steric hindrance refers to the non-bonded interactions that slow down reactions by physically impeding the approach of the nucleophile to the reaction center. In the case of this compound, the substituent is in the para-position, which is remote from the acyl carbon. Therefore, the benzyloxy group itself does not exert any significant direct steric hindrance on the incoming nucleophile.

However, steric effects become a major consideration when substituents are placed in the ortho-positions (adjacent to the carbonyl group). Ortho-substituents can physically block the trajectory of the attacking nucleophile, leading to a significant decrease in the reaction rate. libretexts.org This is a primary reason why ortho-substituted compounds often deviate from the linear relationships predicted by the Hammett equation. libretexts.org For example, the rate of alkaline hydrolysis of ethyl 2-nitrobenzoate (B253500) is slower than its 4-isomer, which is attributed to the steric hindrance of the ortho-nitro group. libretexts.org

While not a factor for the reactivity of the title compound itself, understanding steric effects is crucial for designing related molecules. If faster reaction rates are desired, bulky groups adjacent to the reaction center should be avoided. Conversely, to improve the stability and selectivity of a molecule, introducing steric bulk can be a viable strategy to protect the reactive site.

Influence of Leaving Group Nucleofugality

Nucleofugality refers to the ability of a leaving group to depart with the bonding electron pair during a substitution or elimination reaction. A good leaving group is typically a weak base, meaning its conjugate acid is strong. nih.gov

In this compound, the leaving group is the 4-nitrophenoxide ion. This is an excellent nucleofuge for two main reasons:

Inductive Stabilization: The strongly electron-withdrawing nitro (–NO₂) group pulls electron density away from the phenoxide ring through an inductive effect.

Resonance Stabilization: The negative charge on the oxygen atom can be delocalized over the entire aromatic ring and, crucially, onto the nitro group. This extensive resonance stabilization significantly disperses the negative charge, making the 4-nitrophenoxide ion a very stable and weak base.

The stability of the leaving group is directly related to the pKa of its conjugate acid (the phenol). A lower pKa indicates a stronger acid and a more stable conjugate base (a better leaving group).

| Leaving Group (Phenol) | pKa of Conjugate Acid | Relative Leaving Group Ability |

|---|---|---|

| Phenol (B47542) | 9.95 | Moderate |

| 4-Chlorophenol | 9.42 | Good |

| 4-Nitrophenol (B140041) | 7.15 | Excellent |

| 2,4-Dinitrophenol | 4.11 | Excellent |

This table demonstrates that a lower pKa of the corresponding phenol correlates with a more stable phenoxide ion and thus a better leaving group.

Solvent Polarity and Medium Effects on Reaction Kinetics

The solvent in which a reaction is conducted can have a profound impact on reaction rates. Solvent effects are particularly significant for reactions that involve a change in charge distribution between the reactants and the transition state. For nucleophilic acyl substitution reactions of nitrophenyl esters, the polarity of the solvent is a key factor.

Kinetic studies performed in mixed aqueous-organic solvents, such as water-dimethyl sulfoxide (B87167) (DMSO) mixtures, reveal that reactivity is highly dependent on the solvent composition. nih.govnih.govscholaris.ca For the alkaline hydrolysis of esters like p-nitrophenyl acetate (B1210297), the rate constant increases dramatically as the proportion of the polar aprotic solvent (DMSO) in the mixture increases. scholaris.ca

| Solvent Medium (DMSO-H₂O) | Rate Constant (kₙ) for Hydrolysis of p-Nitrophenyl Acetate (M⁻¹s⁻¹) |

|---|---|

| Pure H₂O | 11.6 |

| 20 mol % DMSO | 105 |

| 40 mol % DMSO | 794 |

| 60 mol % DMSO | 4,830 |

| 80 mol % DMSO | 32,800 |

Data adapted from studies on p-nitrophenyl acetate illustrate the significant rate enhancement in solvents with increasing DMSO content. scholaris.ca

This rate enhancement can be attributed to several factors:

Destabilization of the Nucleophile: In mixed solvents, the smaller, highly charged hydroxide (B78521) ion (the nucleophile) is less effectively solvated by the bulkier DMSO molecules than by water. This "desolvation" raises the ground state energy of the nucleophile, making it more reactive and decreasing the activation energy of the reaction. scholaris.ca

Stabilization of the Transition State: The transition state of a nucleophilic acyl substitution reaction involves a tetrahedral intermediate with a dispersed negative charge. Polar aprotic solvents like DMSO are effective at stabilizing such large, polarizable transition states, which further lowers the activation energy. scholaris.cachemrxiv.org

Therefore, the choice of solvent is a critical parameter for controlling the reaction kinetics of this compound. Reactions will proceed significantly faster in polar aprotic solvents or aqueous mixtures with a high content of such solvents compared to purely aqueous or non-polar media.

Design Principles for Modulating Reactivity through Structural Modifications

The structure-reactivity relationships discussed provide a clear set of principles for tuning the chemical properties of this compound or designing analogous molecules with desired reactivity profiles.

To Increase Reactivity:

Modify the Benzoate Ring: Replace the electron-donating benzyloxy group with a strong electron-withdrawing group (e.g., -NO₂, -CF₃, -CN) at the para- or meta-position. This will enhance the electrophilicity of the acyl carbon, making it more susceptible to nucleophilic attack.

Enhance the Leaving Group: While 4-nitrophenoxide is already an excellent leaving group, its nucleofugality can be further increased by adding more electron-withdrawing substituents to the phenoxide ring (e.g., using a 2,4-dinitrophenoxide leaving group).

Optimize Solvent Conditions: Conduct the reaction in a polar aprotic solvent like DMSO or DMF to maximize the reactivity of the nucleophile and stabilize the transition state.

To Decrease Reactivity (Increase Stability):

Modify the Benzoate Ring: Introduce stronger electron-donating groups (e.g., -NH₂, -N(CH₃)₂) at the para-position of the benzoate ring. These groups will decrease the electrophilicity of the acyl carbon through strong resonance effects, thus slowing down nucleophilic attack.

Weaken the Leaving Group: Replace the 4-nitrophenyl group with a less activated phenol, such as a simple phenyl or a 4-methylphenyl group. The resulting phenoxide would be a stronger base and a poorer leaving group, significantly reducing the rate of substitution.

Introduce Steric Hindrance: Place bulky substituents (e.g., tert-butyl groups) at the ortho-positions of the benzoate ring. This will sterically shield the acyl carbon from the incoming nucleophile, providing a kinetic barrier to reaction.

By systematically applying these principles, the reactivity of this class of esters can be precisely controlled for various applications in organic synthesis and materials science.

Therefore, it is not possible to generate the requested article with scientifically accurate and thorough content for the specified sections and subsections, as no dedicated research on these applications of "this compound" appears to be publicly available.

Applications in Advanced Chemical Synthesis and Materials Science Research

Substrate in Enzymatic Mechanism Studies (In Vitro)

Biomimetic Catalysis and Artificial Enzyme Systems

The compound 4-nitrophenyl 4-(benzyloxy)benzoate belongs to the class of p-nitrophenyl esters, which are frequently utilized as model substrates in the fields of biomimetic catalysis and the development of artificial enzyme systems. The defining characteristic of these esters is the presence of the electron-withdrawing nitro group, which renders the ester bond susceptible to nucleophilic attack. This inherent reactivity makes them ideal for studying the kinetics and mechanisms of hydrolysis reactions. The hydrolysis of p-nitrophenyl esters results in the release of the intensely yellow 4-nitrophenoxide ion, which allows for convenient spectrophotometric monitoring of the reaction progress.

In the realm of biomimetic catalysis, the hydrolysis of compounds like 4-nitrophenyl benzoate (B1203000) has been extensively studied in micellar systems. Cationic micelles, for instance, have been shown to catalyze the hydrolysis by stabilizing the tetrahedral intermediate that forms during the reaction. Such organized assemblies provide a simplified model for understanding reaction dynamics in environments that mimic certain aspects of enzymatic catalysis.

Furthermore, these esters are standard substrates for characterizing the activity of hydrolytic enzymes such as esterases and lipases. Studies have employed a series of para-substituted 4-nitrophenyl benzoate esters to investigate the catalytic mechanisms of various enzymes, including trypsin. By observing the hydrolysis rates of these substrates, researchers can gain insights into how the electronic properties of the substrate influence enzyme activity. For example, Hammett linear free-energy relationships have been used to correlate reaction rates with substituent constants, providing a deeper understanding of the enzymatic transition state. While binding affinity of different substituted 4-nitrophenyl benzoates to an enzyme's active site may be similar, the rate of hydrolysis often correlates with the charge density on the carbonyl carbon.

The rational design of artificial enzymes has also utilized molecules related to the hydrolysis products of 4-nitrophenyl esters. For instance, artificial enzymes have been created through molecular imprinting within surfactant micelles for reactions involving 4-nitrophenol (B140041), demonstrating excellent substrate selectivity under neutral conditions.

Research in Functional Materials

Liquid Crystalline Properties and Mesophase Behavior of Derivatives

Derivatives of 4-(benzyloxy)benzoate are a significant area of research in the field of liquid crystals. The molecular structure, characterized by a rigid core and flexible terminal groups, is conducive to the formation of mesophases. The mesomorphic behavior of two series of related single-tail ester liquid crystalline materials, biphenyl-yl-4-(alkoxy) benzoate and 4-(benzyloxy)phenyl-4-(alkoxy)benzoate, has been investigated. elsevierpure.com The study of these series, which differ in the non-alkoxy terminal group, provides insight into how structural modifications influence liquid crystalline properties.

The investigation of these compounds typically involves polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to identify the types of mesophases and the transition temperatures between them. For the 4-(benzyloxy)phenyl-4-(alkoxy)benzoate series, it was found that compounds with longer alkoxy chains exhibit both nematic and smectic A mesophases. elsevierpure.com In contrast, derivatives with shorter alkoxy tails tend to only show a nematic phase, and in some cases, no mesophase is observed at all. elsevierpure.com

A specific example is the liquid crystal compound 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), which is a derivative of the core structure of this compound. This compound was found to exhibit an enantiotropic nematic (N) and a tilted smectic (SmC) phase. tubitak.gov.tr The phase transitions were characterized by differential scanning calorimetry, which showed endotherms for the crystal-to-smectic C and nematic-to-isotropic phase transitions upon heating. tubitak.gov.tr

The following table summarizes the mesomorphic properties of a representative 4-(benzyloxy)phenyl benzoate derivative:

| Compound | Mesophases Observed | Characterization Techniques |

| 4-(Benzyloxy)phenyl-4-(alkoxy)benzoates (long chains) | Nematic, Smectic A | Polarized Optical Microscopy, Differential Scanning Calorimetry |

| 4-(Benzyloxy)phenyl-4-(alkoxy)benzoates (short chains) | Nematic only or no mesophase | Polarized Optical Microscopy, Differential Scanning Calorimetry |

| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) | Nematic, Smectic C | Polarized Optical Microscopy, Differential Scanning Calorimetry |

Exploration of Non-Linear Optical (NLO) Properties in Related Aromatic Systems

Aromatic systems containing both electron-donating and electron-withdrawing groups, such as those present in this compound (a nitro group as an acceptor and a benzyloxy group which can act as a donor), are of significant interest for their potential non-linear optical (NLO) properties. Organic materials with NLO properties are promising for applications in optoelectronics and photonics, including optical switching and data storage.

Research into organic polymers has demonstrated that incorporating chromophores with strong and ultrafast non-linear optical responses can lead to materials with excellent quadratic (second-order) NLO properties. mdpi.com For instance, a poly(2,5-bis(but-2-ynyloxy) benzoate) containing a polar diacetylene chromophore with a nitrophenyl group exhibited significant and stable Second Harmonic Generation (SHG) effects. mdpi.com The macroscopic NLO coefficients, χ(2)zzz and χ(2)zxx, for oriented films of this polymer were found to be on the order of 280 ± 10 and 100 ± 10 pm V−1, respectively. mdpi.com

Theoretical studies on various polycyclic aromatic hydrocarbons have also been conducted to understand the relationship between molecular structure and NLO response. nih.gov These studies calculate properties such as the static hyperpolarizability (β), which is a measure of the second-order NLO response. It has been shown that para-disubstituted aromatic systems with strong donor and acceptor groups, like -N(CH3)2 and -NO2, can exhibit high NLO responses due to significant intramolecular charge transfer. nih.gov The presence of a nitro group, as in this compound, is a common feature in molecules designed for NLO applications.

The NLO properties of Schiff bases containing a nitrophenyl group have also been investigated. These studies show that such compounds can possess first hyperpolarizability (βtot) values significantly higher than that of urea, a standard reference material for NLO properties, indicating their potential for NLO applications. researchgate.net

Supramolecular Assembly and Self-Organization Research

The principles of supramolecular assembly and self-organization are central to the behavior of systems involving this compound and its derivatives. This is evident in both the biomimetic catalysis studies and the formation of liquid crystalline phases.

In the context of biomimetic catalysis, the hydrolysis of p-nitrophenyl esters has been studied in micellar systems, which are a classic example of self-assembled structures. The aggregation of surfactant molecules into micelles creates a microenvironment that can influence reaction rates and pathways, mimicking the active site of an enzyme. This organized assembly demonstrates how non-covalent interactions can lead to functional chemical systems.

The formation of liquid crystalline mesophases by derivatives of 4-(benzyloxy)benzoate is another prime example of self-organization. elsevierpure.comtubitak.gov.tr The rod-like molecules spontaneously align themselves into ordered structures, such as the nematic and smectic phases, over macroscopic domains. This long-range orientational order arises from the collective effect of intermolecular forces, including van der Waals interactions and π-π stacking of the aromatic cores. The specific type of mesophase that forms is a direct consequence of the molecular geometry and the nature of the terminal and linking groups.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of benzoate (B1203000) esters often relies on methods that are effective but may involve harsh conditions or generate significant waste. The future of synthesizing 4-nitrophenyl 4-(benzyloxy)benzoate will likely focus on "green chemistry" principles to enhance sustainability.

One promising avenue is the adoption of photocatalysis. Recently, a novel photocatalyst, "N-BAP," has been developed that, when irradiated with blue light, can reduce esters to alcohols. eurekalert.orgsciencedaily.com This process uses light as an energy source and can proceed via a quadruple single-electron transfer (SET) process, which has been a significant challenge in photocatalysis. eurekalert.orgsciencedaily.com Adapting such photocatalytic systems could provide a metal-free, light-driven pathway for transformations of the ester group in this compound.

Another sustainable approach involves the use of heterogeneous catalysts, which are easily separated from the reaction mixture, minimizing waste. For instance, solid acid catalysts, such as those based on zirconium and titanium, have been successfully used for the synthesis of methyl benzoate compounds. nih.gov Research could focus on developing a robust, recyclable solid acid catalyst tailored for the esterification between 4-(benzyloxy)benzoic acid and 4-nitrophenol (B140041).

Furthermore, bio-based production routes are gaining traction. Engineered strains of microorganisms like Pseudomonas taiwanensis have been developed to produce benzoates from renewable resources like glucose. acs.org While complex, a future research goal could be to engineer biosynthetic pathways capable of assembling the specific this compound structure, representing the pinnacle of green synthesis.